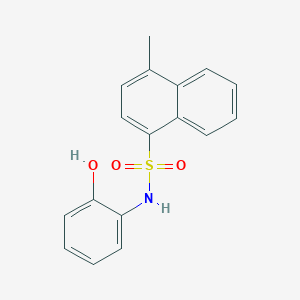
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide, also known as H-8, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as signal transduction, gene expression, and cell proliferation. H-8 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding PKC signaling pathways and their role in disease.
Wirkmechanismus
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. This compound has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, and PKCγ.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that PKC plays a crucial role in tumor growth and survival. This compound has also been shown to modulate ion channels and neurotransmitter release in the nervous system, suggesting that PKC plays a role in synaptic transmission and plasticity. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting that PKC plays a role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide in scientific research has several advantages. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in vivo, making it a safe and effective tool for studying PKC in animal models. However, this compound has several limitations. It is relatively expensive compared to other PKC inhibitors, and its use can be limited by its solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide in scientific research. One area of interest is the role of PKC in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of PKC in the nervous system, suggesting that it may have therapeutic potential for these diseases. Additionally, the use of this compound in combination with other PKC inhibitors may provide a more potent and selective approach to studying PKC signaling pathways. Finally, the development of more potent and selective PKC inhibitors may provide new insights into the role of PKC in disease and lead to the development of new therapeutic strategies.
Synthesemethoden
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 4-methyl-1-naphthalenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to yield the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC isoforms in vitro and in vivo, making it a valuable tool for studying PKC signaling pathways. This compound has been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used to study the effects of PKC on ion channels and neurotransmitter release in the nervous system.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-4-methylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-10-11-17(14-7-3-2-6-13(12)14)22(20,21)18-15-8-4-5-9-16(15)19/h2-11,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNQFRALJLMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)


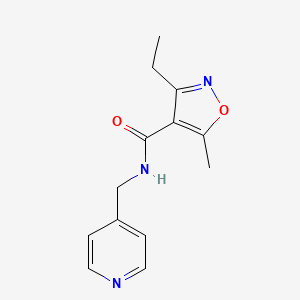
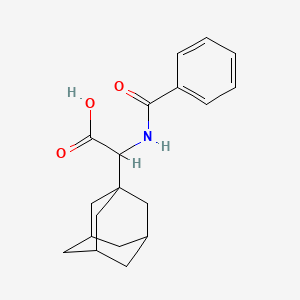
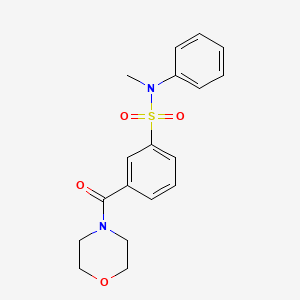
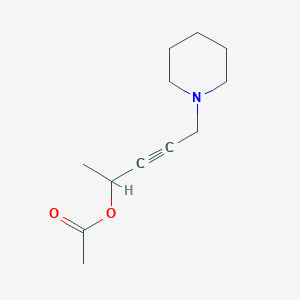
![2-(1,3-benzoxazol-2-yl)-3-({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)acrylaldehyde](/img/structure/B5010350.png)
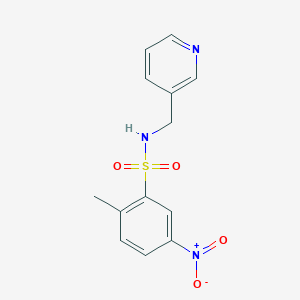
![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)
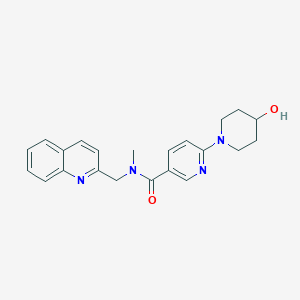
![7-(4-methylphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5010371.png)
![methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5010376.png)
![6-chloro-4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5010383.png)